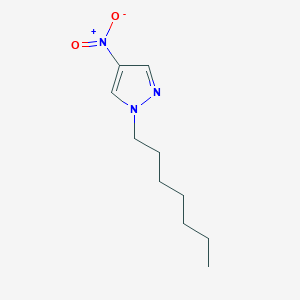

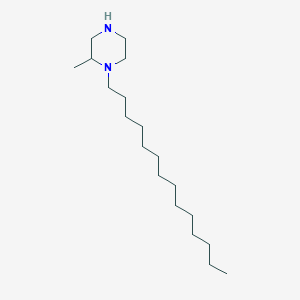

![molecular formula C13H17F3N2 B6362385 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240573-03-8](/img/structure/B6362385.png)

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound that belongs to the class of phenylpiperazines . It is a substituted piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a vibrant area of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine” is C12H15F3N2 . The molecular weight of this compound is 244.26 .Chemical Reactions Analysis

Trifluoromethylphenylpiperazines, such as “2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine”, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .科学研究应用

Medicinal Chemistry

The compound is part of the pyrrole family, which is known to be a biologically active scaffold possessing a diverse nature of activities . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties .

Antipsychotic Drugs

Pyrrole subunit has diverse applications in therapeutically active compounds including antipsychotic drugs . The presence of the pyrrole ring system in marketed drugs is known to have many biological properties such as antipsychotic .

Anti-Inflammatory Medications

Pyrrole subunit is also used in anti-inflammatory medications . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Antitumor Drugs

Pyrrole subunit is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes it a potential candidate for antitumor drugs .

Antibacterial and Antifungal Activities

The molecule shows good in vitro antifungal and antibacterial activities . This is due to the presence of bromine, which enhances the absorption rate by its increased lipid solubility and improves the pharmacological activity .

Herbicides

2-methoxy-4-(trifluoromethyl)phenyl analogues were developed as very effective herbicides for the control of key weeds in cereal crops . However, they were found to cause significant damage to the crops .

Suzuki-Coupling Reactions

The compound is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This process is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Nitration Reaction

The compound is used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction . This process is used in the synthesis of various chemical compounds .

作用机制

Target of Action

The primary target of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.

Mode of Action

As a serotonergic releasing agent, 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine interacts with serotonin receptors in the brain. It triggers the release of serotonin from these neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can result in various physiological and psychological effects .

Biochemical Pathways

serotonin pathway . This pathway involves the synthesis, release, and reuptake of serotonin, and it plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, such as its physicochemical properties and the route of administration .

Result of Action

The molecular and cellular effects of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine’s action are largely dependent on its interaction with the serotonergic system. By promoting the release of serotonin, it can influence a wide range of physiological processes, from mood regulation to sleep .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine. For instance, it’s known that the compound has a certain degree of chemical stability and is resistant to light, heat, air, and acid-base conditions at room temperature . Moreover, it’s insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .

安全和危害

属性

IUPAC Name |

2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRFXWJKJZYNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

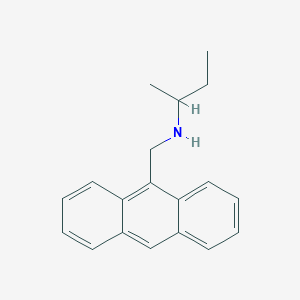

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)

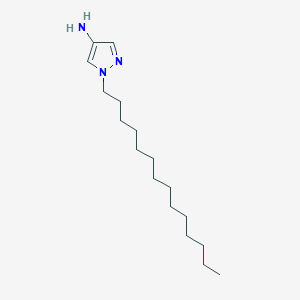

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)

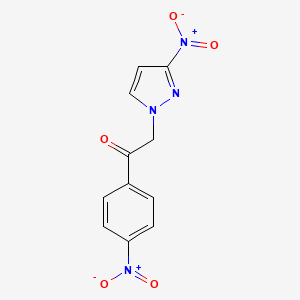

![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)